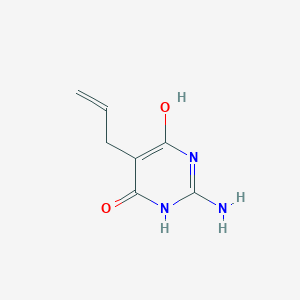

2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Mécanisme D'action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit immune-activated nitric oxide production

Result of Action

Similar compounds have been found to inhibit immune-activated nitric oxide production , suggesting that this compound may also have immunomodulatory effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-amino-4-hydroxy-6-methylpyrimidine with an allyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxy groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Oxo derivatives of the pyrimidine ring.

Reduction: Reduced forms with altered functional groups.

Substitution: Substituted pyrimidine derivatives with various functional groups.

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have indicated that derivatives of 2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one exhibit promising antiviral properties. For instance, research has shown that modifications to the pyrimidine ring can enhance efficacy against viral infections by interfering with viral replication mechanisms. The compound's structural features allow it to act as a potential scaffold for developing new antiviral agents.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy.

Pesticide Development

This compound serves as an important intermediate in the synthesis of various agrochemicals, particularly fungicides and insecticides. Research indicates that compounds derived from this pyrimidine can effectively control pests and diseases in crops. For example, it has been utilized in the synthesis of insecticides like pirimiphos-methyl, which are critical for agricultural productivity.

Synthetic Intermediate

The compound is recognized for its utility as a synthetic intermediate in organic chemistry. Its ability to participate in various chemical reactions makes it valuable for synthesizing more complex molecules. The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Utilizing diketene with guanidine under acidic conditions.

- Cyclization Reactions : Involving the formation of pyrimidine rings from simpler precursors.

Case Studies

Comparaison Avec Des Composés Similaires

- 2-amino-4-hydroxy-6-methylpyrimidine

- 2-amino-4-hydroxy-5-methylpyrimidine

- 2-amino-4-hydroxy-5-ethylpyrimidine

Comparison: Compared to these similar compounds, 2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one is unique due to the presence of the prop-2-enyl group at the 5-position. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Activité Biologique

2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one, a pyrimidine derivative, has attracted significant attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈N₄O, featuring a pyrimidine ring with an amino group, a hydroxy group, and a prop-2-enyl side chain. These structural elements contribute to its unique biological properties compared to other similar compounds.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₈N₄O |

| CAS Number | 97570-29-1 |

| Structural Features | Pyrimidine ring, amino group, hydroxy group |

| Unique Aspects | Prop-2-enyl side chain enhancing biological activity |

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. A study highlighted its potential to enhance T-cell responses against viral infections, suggesting that it may serve as an effective immunomodulator in antiviral therapies. The compound's ability to stimulate specific T-cell responses could be pivotal in developing vaccines or therapeutic strategies against viral pathogens .

Antibacterial Properties

The compound has also been investigated for its antibacterial activity. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the propene side chain is believed to enhance its interaction with bacterial membranes, leading to increased efficacy against bacterial strains .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. It has been shown to inhibit nitric oxide production in immune cells, which may have implications for inflammatory diseases. This inhibition suggests a potential therapeutic role in conditions characterized by excessive nitric oxide production, such as sepsis or certain autoimmune disorders .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Condensation Reaction : A common method involves the condensation of 2-amino-4-hydroxy-6-methylpyrimidine with an allyl halide in the presence of a base like potassium carbonate.

- Solvent Use : The reaction is typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.

- Purification Techniques : Post-synthesis purification often involves recrystallization and chromatography to achieve high purity levels .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antiviral Activity : A study demonstrated that this compound significantly increased the proliferation of CMV-specific T-cells when used in conjunction with heat shock proteins, indicating its potential as an adjuvant in vaccine formulations .

- Antibacterial Efficacy : In vitro tests showed that this compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting its potential use as an antibacterial agent in clinical settings.

- Enzyme Modulation Research : Research highlighted its ability to modulate nitric oxide production in immune cells, which could lead to new treatment strategies for inflammatory diseases .

Propriétés

IUPAC Name |

2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-3-4-5(11)9-7(8)10-6(4)12/h2H,1,3H2,(H4,8,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEHFUXYYSUSQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(N=C(NC1=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.